molecular formula C11H10Cl2N2O3 B12886099 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate CAS No. 88015-94-5

5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate

Cat. No.: B12886099
CAS No.: 88015-94-5
M. Wt: 289.11 g/mol
InChI Key: YTFYMIAKWQKCAQ-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate: is a chemical compound with the following structure:

IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate\text{IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate} IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate

This compound belongs to the pyrrolidine family, which is a versatile scaffold widely used in medicinal chemistry for developing biologically active molecules . The pyrrolidine ring offers several advantages, including efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity.

Preparation Methods

Synthetic Routes:: The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Specific reaction conditions and synthetic strategies vary, but the overall goal is to introduce the carbamate group onto the pyrrolidine scaffold.

Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale synthesis typically involves straightforward reactions.

Chemical Reactions Analysis

Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.

Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.

Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .

Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.

Mechanism of Action

The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Uniqueness:: Highlighting its distinct features compared to similar compounds is essential. Unfortunately, specific analogs are not mentioned in the available literature.

Properties

CAS No.

88015-94-5

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17)

InChI Key

YTFYMIAKWQKCAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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